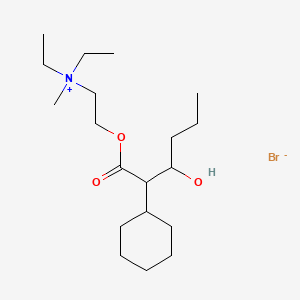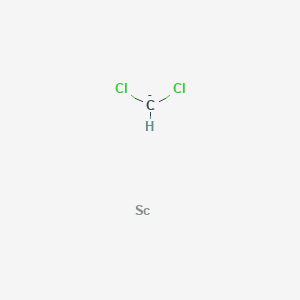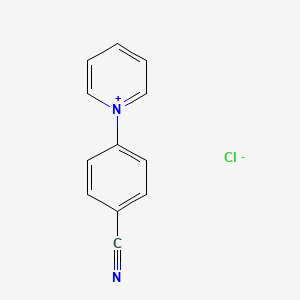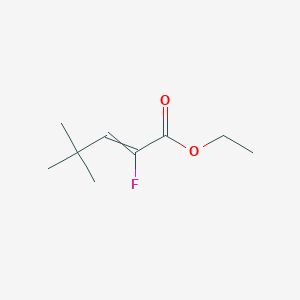![molecular formula C7H7N3O B14342864 [(2-Aminopyridin-3-yl)oxy]acetonitrile CAS No. 93765-23-2](/img/structure/B14342864.png)
[(2-Aminopyridin-3-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Aminopyridin-3-yl)oxy]acetonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of pyridine, featuring an amino group at the 2-position and an acetonitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Aminopyridin-3-yl)oxy]acetonitrile typically involves the reaction of 2-aminopyridine with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbon of chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Aminopyridin-3-yl)oxy]acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
[(2-Aminopyridin-3-yl)oxy]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Aminopyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: A simpler analog with only an amino group at the 2-position.
3-Cyanopyridine: Contains a nitrile group at the 3-position but lacks the amino group.
2-Aminopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Propriétés
Numéro CAS |
93765-23-2 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-(2-aminopyridin-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C7H7N3O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,5H2,(H2,9,10) |
Clé InChI |
QKMGGOIYACXZOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)








![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
